molecular formula C17H21FN2O B4464411 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

Cat. No.: B4464411
M. Wt: 288.36 g/mol
InChI Key: JWBDPEDDNODORK-UHFFFAOYSA-N
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Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one stands out due to its specific structural features, such as the presence of the fluoro group and the butanone moiety. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-17(2,3)9-16(21)20-7-6-15-13(10-20)12-8-11(18)4-5-14(12)19-15/h4-5,8,19H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDPEDDNODORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 3
Reactant of Route 3
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 4
Reactant of Route 4
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 5
Reactant of Route 5
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one
Reactant of Route 6
Reactant of Route 6
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3,3-dimethylbutan-1-one

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